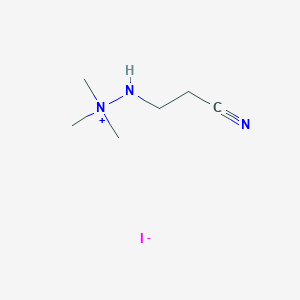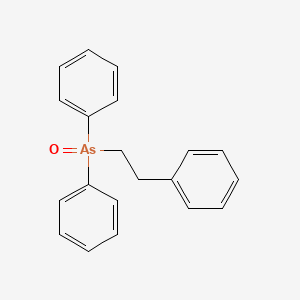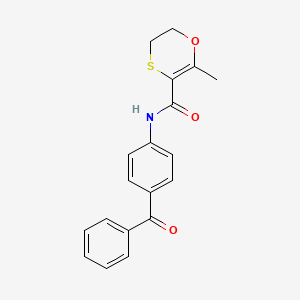
N-Butyl-N,N-dimethylbutan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N,N-dimethylbutan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to four alkyl groups, including a butyl group and two methyl groups, with an iodide ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dimethylbutan-1-aminium iodide typically involves the quaternization of N,N-dimethylbutan-1-amine with an alkyl halide, such as butyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
N,N-dimethylbutan-1-amine+Butyl iodide→N-Butyl-N,N-dimethylbutan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N,N-dimethylbutan-1-aminium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted quaternary ammonium compounds.
Oxidation and Reduction: Depending on the reagents used, the products can vary, but they generally involve changes to the alkyl groups attached to the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N,N-dimethylbutan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of surfactants and detergents, where its amphiphilic nature helps in the emulsification of oils and fats.
Wirkmechanismus
The mechanism by which N-Butyl-N,N-dimethylbutan-1-aminium iodide exerts its effects is primarily through its interaction with negatively charged species. The positively charged nitrogen atom can form ionic bonds with anions, facilitating various chemical reactions. In biological systems, the compound can interact with cell membranes, altering their permeability and affecting ion transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbutylamine: Similar structure but lacks the quaternary ammonium ion.
N-Butyl-N,N-dimethylbutan-1-amine: Similar structure but without the iodide ion.
N-Butylammonium iodide: Contains a butyl group but lacks the dimethyl groups.
Uniqueness
N-Butyl-N,N-dimethylbutan-1-aminium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure enhances its solubility in water and its ability to act as a phase transfer catalyst, making it more versatile compared to its similar compounds.
Eigenschaften
CAS-Nummer |
61134-94-9 |
|---|---|
Molekularformel |
C10H24IN |
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
dibutyl(dimethyl)azanium;iodide |
InChI |
InChI=1S/C10H24N.HI/c1-5-7-9-11(3,4)10-8-6-2;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ADCFSTWINMTPQD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](C)(C)CCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)
![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)


![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)


![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)
